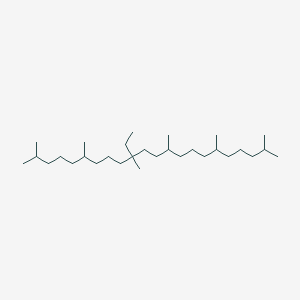

BOTRYOCOCCANE C30-C32

Descripción

Propiedades

IUPAC Name |

10-ethyl-2,6,10,13,17,21-hexamethyldocosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62/c1-10-30(9,23-14-21-28(7)18-12-16-26(4)5)24-22-29(8)20-13-19-27(6)17-11-15-25(2)3/h25-29H,10-24H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQOPLQIXUYINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCCC(C)CCCC(C)C)CCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Botryococcane C30 C32

Precursor Chemistry: Farnesyl Diphosphate (B83284) and Squalene (B77637) Metabolism

The journey to botryococcane begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). oup.com These building blocks are condensed to form farnesyl diphosphate (FPP), a C15 intermediate that stands at a critical juncture in isoprenoid metabolism. unl.edu In most eukaryotes, two molecules of FPP are condensed head-to-head by squalene synthase to produce squalene, the precursor to sterols. unl.edupnas.org However, in Botryococcus braunii, an alternative pathway exists where FPP is shunted towards the synthesis of botryococcene (B12783581). unl.edu

Cytosolic Mevalonate (B85504) Pathway Contribution

In eukaryotic organisms, the synthesis of IPP and DMAPP primarily occurs through the mevalonate (MVA) pathway located in the cytoplasm. oup.comunl.edu This pathway is largely responsible for the production of sesquiterpenes (C15) and triterpenes (C30). nih.gov In the context of botryococcane synthesis, the cytosolic MVA pathway provides the FPP precursors necessary for the initial steps of the pathway.

Plastidic Methylerythritol Phosphate (B84403) Pathway Contribution

Plants and many microorganisms also possess a second pathway for IPP and DMAPP synthesis, the methylerythritol phosphate (MEP) pathway, which operates in the plastids. oup.com This pathway is typically associated with the production of monoterpenes (C10), diterpenes (C20), and carotenoids (C40). nih.gov In B. braunii, it has been shown that the MEP pathway is the exclusive source of isoprenoid precursors. scispace.com This indicates a departure from the typical eukaryotic model and highlights a key metabolic feature of this alga.

Enzymatic Mechanisms of Botryococcene C30 Formation

The formation of C30 botryococcene from FPP is a pivotal step that distinguishes botryococcane biosynthesis from conventional triterpene synthesis. This process is catalyzed by a unique set of enzymes that share similarities with squalene synthase.

Squalene Synthase-Like Enzymes (SSL-1, SSL-2, SSL-3) Catalysis

The biosynthesis of botryococcene involves a series of reactions catalyzed by squalene synthase-like (SSL) enzymes. The process begins with the condensation of two FPP molecules by SSL-1 to form presqualene diphosphate (PSPP), a stable intermediate. pnas.orgnih.gov This initial step is analogous to the first half-reaction of squalene synthesis. nih.gov

From PSPP, the pathway diverges. SSL-2 can convert PSPP into squalene through a reductive rearrangement. oup.comresearchgate.net Alternatively, and central to botryococcane formation, SSL-3 catalyzes a different reductive rearrangement of PSPP to yield C30 botryococcene. oup.comresearchgate.netacs.org This two-enzyme system (SSL-1 and SSL-3) for producing a triterpene is unusual, as squalene synthase typically performs both the condensation and reduction steps within a single enzyme. pnas.org

Regiospecificity and Stereoselectivity in Triterpene Cyclization

The formation of botryococcene from PSPP by SSL-3 involves a specific rearrangement that results in a C3-C1' linkage between the two farnesyl units, distinguishing it from the C1-C1' linkage in squalene. nih.gov This demonstrates a high degree of regiospecificity in the enzymatic reaction. Furthermore, the stereochemistry of the resulting botryococcene molecule is tightly controlled during this cyclization and rearrangement process, highlighting the stereoselectivity of the SSL-3 enzyme. acs.org

Methylation Pathways to Botryococcane C31 and C32

Once C30 botryococcene is synthesized, it can undergo subsequent methylation to form higher-order botryococcenes, including the C31 and C32 variants. asm.orgscispace.com These methylation reactions are catalyzed by a class of enzymes known as triterpene methyltransferases (TMTs). nih.gov

Specifically, TMT-3 has been identified as the enzyme that preferentially uses botryococcene as a substrate, transferring methyl groups from the donor molecule S-adenosylmethionine (SAM) to produce monomethylated (C31) and dimethylated (C32) botryococcene. oup.comnih.gov These methylation steps can occur both within the algal cells and in the extracellular matrix where the hydrocarbons accumulate. asm.org

Triterpene Methyltransferase (TMT) Enzymes

The biosynthesis of C30-C32 botryococcanes is critically dependent on a class of enzymes known as Triterpene Methyltransferases (TMTs). nih.govnih.gov These enzymes are responsible for the methylation of the initial triterpene scaffolds. nih.govnih.gov Research has led to the identification and functional characterization of several TMTs from Botryococcus braunii race B. nih.govnih.gov

Six genes resembling sterol methyltransferases were isolated, and three of them, when expressed in yeast alongside botryococcene synthase, demonstrated the ability to produce mono- and dimethylated forms of the botryococcene scaffold. nih.gov Notably, these TMTs exhibit substrate preference. nih.gov For instance, TMT-3 shows a distinct preference for botryococcene as its substrate, while TMT-1 and TMT-2 preferentially act on squalene. nih.govnih.gov This specificity ensures the targeted methylation of the correct triterpene backbone. The methylation process, catalyzed by these enzymes, specifically targets the terminal carbons, C-3 and C-20, of the botryococcene molecule. nih.gov

S-Adenosyl Methionine as a Methyl Donor

The addition of methyl groups to the botryococcene backbone is not a spontaneous event; it requires a methyl donor. In this biochemical reaction, S-Adenosyl Methionine (SAM or AdoMet) serves as the essential cosubstrate, providing the methyl groups that are transferred by the TMT enzymes. scispace.comwikipedia.org SAM is a common methyl donor in numerous biological methylation reactions across various organisms. wikipedia.orgrsc.org

The involvement of SAM as the methyl donor in botryococcene biosynthesis has been confirmed through radiolabeling studies. scispace.comasm.org These experiments have shown that the C30 botryococcene is the initial precursor that is subsequently methylated to form higher-order botryococcenes, with SAM providing the necessary methyl units. scispace.comasm.org This process highlights the fundamental role of SAM in the diversification of botryococcene structures.

Sequential Methylation Process

The formation of C31 and C32 botryococcanes from the C30 precursor is a stepwise or sequential methylation process. scispace.comsocietyforscience.org The initial C30 botryococcene molecule is first methylated to produce the C31 monomethylated botryococcene. scispace.comresearchgate.net This C31 intermediate then serves as the substrate for a subsequent methylation event, leading to the formation of the C32 dimethylated botryococcene. scispace.comresearchgate.net

This sequential addition of methyl groups is a key feature of the biosynthetic pathway, allowing for the controlled and progressive modification of the botryococcene structure. scispace.com The TMT enzymes catalyze these successive and regio-specific methylations, ensuring the precise construction of the C31 and C32 botryococcenes. nih.gov While mono- and dimethylated forms are produced, B. braunii can accumulate botryococcenes with up to four methyl groups, indicating that this sequential process can continue beyond the C32 form under certain conditions. nih.govresearchgate.net

Intracellular Localization of Botryococcane Biosynthesis

The synthesis of botryococcanes is a compartmentalized process within the algal cell, with specific organelles playing crucial roles. Understanding where these biosynthetic activities occur is vital for a complete picture of botryococcane production.

Endoplasmic Reticulum Association

The initial steps of triterpene biosynthesis, including the formation of the C30 botryococcene backbone, are believed to be associated with the endoplasmic reticulum (ER). asm.orgnih.govnih.gov The ER is a network of membranes inside eukaryotic cells that is involved in protein and lipid synthesis. nih.govnih.govebsco.com In Botryococcus braunii, the enzymes responsible for producing C30 botryococcene have been shown to be membrane-localized, with the ER being the likely site of this activity. asm.org

The cytosolic mevalonate (MVA) pathway, which is associated with the ER, is primarily responsible for the synthesis of triterpenes (C30) in plants. nih.gov This suggests that the precursors for botryococcene synthesis are generated in the cytoplasm and the final assembly of the C30 scaffold occurs on the ER membranes. nih.gov This localization is critical as it positions the newly synthesized botryococcene for subsequent modifications and transport.

Chloroplast Involvement in Production Enhancement

While the initial synthesis is ER-associated, research involving genetic engineering in tobacco plants has revealed a significant role for chloroplasts in enhancing the production of botryococcenes and their methylated derivatives. nih.gov When the biosynthetic pathway for botryococcene was engineered to occur in the chloroplasts, the accumulation of botryococcene was approximately 90 times greater than when the pathway was directed to the cytoplasm. nih.gov

Furthermore, co-targeting the TMT enzymes along with the botryococcene biosynthesis machinery to the chloroplasts resulted in a high conversion rate of the C30 triterpene to its methylated forms, C31 and C32. nih.gov Up to 91% of the total triterpenes were methylated when the process was localized to the chloroplasts, compared to only 4% to 14% when directed to the cytoplasm. nih.gov This dramatic increase in production and methylation efficiency suggests that the chloroplast provides a more favorable environment, potentially due to a higher availability of precursors from the methylerythritol phosphate (MEP) pathway and the necessary cofactors like SAM. nih.govnih.gov This highlights the potential for metabolic engineering strategies that target biosynthetic pathways to the chloroplast to boost the production of valuable compounds like botryococcanes. nih.govnih.govd-nb.info

Producers and Environmental Distribution of Botryococcane C30 C32

Primary Biological Sources

Botryococcus braunii Race B as a Major Producer

The green colonial microalga Botryococcus braunii is widely recognized as a prolific producer of liquid hydrocarbons, which can constitute up to 75% of its dry weight. researchgate.net This species is categorized into different chemical races based on the type of hydrocarbons they synthesize. nih.govnih.gov The B race is distinguished by its production of triterpenoid (B12794562) hydrocarbons known as botryococcenes, which range from C30 to C37. nih.govwikipedia.org These botryococcenes, including the C30, C31, and C32 variants, are key components of the oils produced by this race. researchgate.net The hydrocarbons are typically accumulated outside of the cells within a lipid biofilm matrix that holds the colonies together. wikipedia.org Research has confirmed that B. braunii race B produces two main types of triterpenes: botryococcenes and methylated squalenes. researchgate.netaidic.it Due to its high hydrocarbon content, B. braunii is considered a promising source for renewable fuels. researchgate.nettandfonline.com

Other Potential Microbial Contributors (e.g., Green Sulfur Bacteria, Marine Diatoms)

While Botryococcus braunii is the principal known source of botryococcanes, the broader microbial world presents a vast and diverse source of complex organic molecules. Green sulfur bacteria, for instance, are obligately anaerobic photoautotrophs that metabolize sulfur and are found in anoxic aquatic environments. wikipedia.org They are known to produce a variety of organic compounds, though specific production of C30-C32 botryococcanes is not well-documented in this phylum. Similarly, marine diatoms are a major group of algae and are among the most common types of phytoplankton. nih.govnih.gov They are known to produce a rich array of lipids and extracellular polymeric substances (EPS), which are primarily composed of polysaccharides. nih.govmdpi.com Bacteria, particularly from the Proteobacteria and Bacteroidetes phyla, are often found in close association with diatoms, utilizing the organic compounds they release. nih.gov While these microbial communities are complex and interactive, the direct synthesis of C30-C32 botryococcanes by green sulfur bacteria or marine diatoms has not been established as a primary production pathway.

Ecological Niche and Cultivation Conditions Impact on Botryococcane Profile

The growth of Botryococcus braunii and its hydrocarbon production are intricately linked to its surrounding environmental conditions. Factors such as nutrient availability, light, and carbon dioxide levels can significantly alter both the biomass yield and the chemical composition of the hydrocarbons produced.

Nutrient Limitation Effects on Hydrocarbon Accumulation

Table 1: Effect of Nitrogen Status on Hydrocarbon Content

| Nutrient Condition | Effect on Hydrocarbon Content | Reference |

|---|---|---|

| Nitrogen Replete | Promotes biomass growth. | nih.gov |

| Nitrogen Starvation/Limitation | Increases accumulation of total lipids and hydrocarbons. | nih.govnih.gov |

Light Intensity and Algal Pigmentation Correlation with Hydrocarbon Content

Light is the primary energy source for photosynthesis and, consequently, for the biosynthesis of hydrocarbons in B. braunii. The intensity of light has a direct impact on both algal growth and the production of lipids and hydrocarbons. mdpi.com Optimal light intensity can maximize biomass and oil production. tandfonline.com For instance, one study identified 135 µmol photons m⁻² s⁻¹ as an optimal light intensity for two strains of B. braunii Race B. tandfonline.com However, the response to light intensity can be strain-specific, with some studies finding no direct correlation between irradiance level and hydrocarbon content. nih.gov

Distribution in Modern and Ancient Sedimentary Environments

Botryococcane, the geologically preserved form of botryococcenes, serves as a crucial molecular fossil, or biomarker. Its distribution in sedimentary environments provides a direct link to the past presence of its primary biological source, the green microalga Botryococcus braunii. This alga is restricted to specific environments, making botryococcane a reliable indicator for reconstructing the depositional conditions of ancient sediments. wikipedia.org

Lacustrine and Brackish Water Ecosystems

The precursors to botryococcane, known as botryococcenes, are actively produced by colonies of Botryococcus braunii in contemporary freshwater (lacustrine) and brackish water ecosystems. wikipedia.org As this alga is exclusively found in such environments, the presence of botryococcenes and their diagenetic product, botryococcane, in sediments is a strong indicator of a non-marine depositional setting. wikipedia.org These compounds are found in temperate and tropical environments. wikipedia.org

Detailed research in modern ecosystems has confirmed the distribution of these biomarkers. For instance, a study of the Florida Everglades freshwater wetlands revealed a high abundance of botryococcenes with carbon numbers ranging from C32 to C34. fiu.edu The concentrations of these compounds varied across different components of the ecosystem, as detailed in the table below.

| Sample Type | Maximum Botryococcene (B12783581) Concentration (μg/g dry weight) |

|---|---|

| Periphyton | 106 |

| Floc | 278 |

| Soils | 46 |

The identification of these compounds in modern wetlands underscores their role as biomarkers. When found in the geological record as botryococcane, they provide compelling evidence for the past existence of freshwater or brackish lacustrine environments. wikipedia.org

Occurrence in Petroleum, Oil Shales, and Bitumen

Botryococcane is a significant and often abundant biomarker in various geological hydrocarbon deposits, including petroleum, oil shales, and related carbonaceous rocks like bitumen and boghead coals. wikipedia.org Its presence is one of the clearest examples of a direct link between a specific organism and the formation of petroleum. wikipedia.org

The first discovery of botryococcane in high concentrations in a crude oil sample provided definitive proof of the contribution of Botryococcus braunii to petroleum genesis. rsc.org In certain crude oils, botryococcane can constitute up to 1% of the total composition. wikipedia.org Its stability allows it to survive geological processes, making it a reliable tracer from source rock to reservoir. wiley.com

Botryococcane's most notable occurrences are in lacustrine oil shales, where it can be the dominant organic component. wikipedia.org In some of these deposits, which range in age from the Paleozoic to the Cenozoic, botryococcane and its precursors can account for up to 90% of the total organic carbon. wikipedia.org The alga is particularly associated with a type of oil shale known as torbanite, or boghead coal, which is formed from massive accumulations of B. braunii in freshwater lakes with minimal sediment input from rivers. wikipedia.org

Geochemical analyses have identified botryococcane in numerous oil shale deposits worldwide, confirming their lacustrine origin.

| Geological Formation | Location | Geological Age | Depositional Environment |

|---|---|---|---|

| Maoming Oil Shale | China | Eocene | Lacustrine (Tropical-Subtropical) wikipedia.org |

| Huadian Oil Shale | NE China | Middle Eocene | Lacustrine researchgate.net |

| Lokpanta Oil Shale | SE Nigeria | Mid-Cretaceous | Lacustrine/Terrestrial seahipublications.org |

| Torbanite Deposits | Various (e.g., Scotland, Australia) | Carboniferous-Permian | Freshwater Lakes wikipedia.org |

The relatively high concentrations of botryococcane in these lacustrine-sourced oils and shales also make it a valuable tool for monitoring remediation efforts at contaminated sites. wiley.com Its chemical stability compared to other hydrocarbons allows it to be used as a conserved biomarker to measure the extent of biodegradation. wiley.com

Botryococcane C30 C32 As a Geochemical Biomarker

Diagnostic Utility in Paleoenvironmental Reconstruction

The presence and abundance of botryococcane in sedimentary rocks provide critical insights into the depositional conditions and biological inputs of ancient environments.

Botryococcane is a reliable indicator of freshwater to brackish lacustrine (lake) depositional environments. wikipedia.orgresearchgate.net The precursor organisms, Botryococcus braunii, thrive exclusively in such settings. wikipedia.org Consequently, the identification of botryococcane in ancient sediments strongly suggests that the organic matter was deposited in a lake or a similar non-marine aquatic environment. These biomarkers are predominantly found in lacustrine oil shales, where they can be a major component of the organic material, with some formations dating from the Paleozoic to the Cenozoic age. wikipedia.org The association of botryococcane with specific sedimentary facies helps in delineating the extent and nature of ancient lake systems, which is crucial for reconstructing past landscapes and climates.

Table 1: Paleoenvironmental Insights from Botryococcane

| Parameter | Indication | Geological Significance |

| Presence of Botryococcane | Deposition in a freshwater or brackish lacustrine environment. | Helps in identifying ancient lake systems and reconstructing paleogeography. |

| High Abundance of Botryococcane | Significant primary productivity by Botryococcus braunii. | Suggests nutrient availability and favorable conditions for algal blooms in the paleolake. |

| Association with other Biomarkers | Co-occurrence with lycopane (B1675734) can indicate tropical or subtropical paleoclimates. wikipedia.org | Provides more detailed information on the specific climatic conditions of the depositional environment. |

The detection of botryococcane in geological samples is considered definitive evidence of the past presence of Botryococcus braunii. wikipedia.org This is because botryococcenes, the biological precursors to botryococcane, are exclusively synthesized by this particular species of green algae. wikipedia.org In the geological record, botryococcenes undergo hydrogenation to form the more stable botryococcanes. wikipedia.org In some oil shales, these compounds can constitute up to 90% of the total organic carbon, highlighting the significant contribution of B. braunii to the organic matter in these deposits. wikipedia.org The direct link between the biomarker and its biological source allows for precise interpretations of the paleo-ecosystem.

Application in Petroleum Geochemistry

Botryococcane's unique chemical signature and stability make it a powerful tool in the exploration and analysis of petroleum resources.

A key application of botryococcane is in correlating crude oils to their source rocks. The presence of this biomarker is a distinctive feature of many oils derived from lacustrine source rocks. researchgate.net By identifying botryococcane in a crude oil sample, geochemists can infer that the oil originated from organic matter deposited in a lake environment rich in Botryococcus braunii. This correlation is vital for understanding petroleum systems, as it helps to identify the geographic and stratigraphic origins of hydrocarbon accumulations. frontiersin.orgresearchgate.net The chemical stability of botryococcane ensures that its structure remains intact over geological timescales, making it a reliable marker for such correlations. researchgate.net

In the field of environmental forensics, biomarkers like botryococcane are employed for the chemical fingerprinting of crude oils. researchgate.nettandfonline.com Each crude oil possesses a unique chemical composition based on its source organic matter, depositional environment, and thermal history. researchgate.net The presence and relative abundance of specific biomarkers, including botryococcane, contribute to this unique fingerprint. gcms.cz This technique is particularly useful for identifying the source of oil spills, as the biomarker profile of the spilled oil can be compared to that of potential sources, such as different production fields or transportation vessels. tandfonline.comgcms.cz

Botryococcanes are valuable for monitoring the biodegradation of crude oil in reservoirs and contaminated environments. wiley.com Compared to many other hydrocarbon components in petroleum, botryococcanes exhibit high resistance to microbial degradation. wikipedia.org This chemical stability allows them to serve as conservative markers. wiley.com By comparing the concentration of botryococcane to that of more biodegradable compounds, geochemists can quantify the extent of biodegradation that has occurred. wiley.com Due to their relatively high abundance in lacustrine oils, botryococcanes can often be measured using more accessible and cost-effective analytical techniques like gas chromatography with flame ionization detection (GC/FID), which is advantageous for monitoring remediation efforts at remote sites. wikipedia.orgwiley.com

Table 2: Applications of Botryococcane in Petroleum Geochemistry

| Application | Utility of Botryococcane | Key Advantage |

| Oil-Source Rock Correlation | Links crude oils to lacustrine source rocks containing Botryococcus braunii. | High source specificity and chemical stability. researchgate.net |

| Forensic Fingerprinting | Contributes to a unique chemical signature for identifying the origin of crude oils. | Distinctive molecular structure aids in differentiating oil samples. researchgate.netgcms.cz |

| Biodegradation Monitoring | Acts as a stable, conservative biomarker to assess the degree of microbial alteration of petroleum. | High resistance to biodegradation compared to other hydrocarbons. wikipedia.orgwiley.com |

Comparative Analysis with Other Biomarker Classes

Botryococcane C30-C32, a significant biomarker in geochemical studies, offers unique insights into the depositional environment and thermal history of source rocks. A comparative analysis with other prominent biomarker classes, namely hopanoids and steranes, highlights its distinct characteristics and utility in petroleum exploration.

Differentiation from Hopanoids and Steranes

Botryococcanes, hopanoids, and steranes are all complex hydrocarbon molecules derived from once-living organisms, but they differ fundamentally in their chemical structure and biological precursors. These differences are key to their specific applications as geochemical biomarkers.

Botryococcanes (C30-C32) are irregular isoprenoid hydrocarbons. Their basic structure is a highly branched, acyclic alkane chain. Specifically, the C34 botryococcane has a molecular formula of C34H70. These compounds are derived from the unique lipids produced by the freshwater colonial green alga Botryococcus braunii. The presence of botryococcane in sediments and crude oils is a direct indicator of lacustrine (lake) depositional environments where this alga thrived.

Hopanoids are pentacyclic triterpenoids, meaning they possess a molecular structure consisting of five fused rings. They are derived from bacteriohopanepolyols (BHPs), which are components of the cell membranes of various bacteria. The basic hopane (B1207426) skeleton is a C30 compound, but homologues ranging from C27 to C35 are common in the geological record. The widespread presence of hopanoids in sediments reflects the ubiquitous nature of bacteria in almost all depositional environments.

Steranes are tetracyclic compounds, characterized by a four-ring steroid nucleus. They are the diagenetic products of sterols, which are essential components of the cell membranes of eukaryotes, including algae and higher plants. Common steranes in geological samples range from C27 to C29 and their relative abundances can provide information about the type of organic matter input (e.g., marine algae vs. terrestrial plants).

The fundamental structural differences—acyclic and highly branched for botryococcanes, pentacyclic for hopanoids, and tetracyclic for steranes—are readily distinguishable using gas chromatography-mass spectrometry (GC-MS), a standard analytical technique in organic geochemistry.

Table 1: Structural and Source Comparison of Biomarker Classes

| Biomarker Class | Chemical Structure | Carbon Range | Biological Precursor | Depositional Environment Indication |

|---|---|---|---|---|

| Botryococcane C30-C32 | Irregular, acyclic, highly branched isoprenoid | Primarily C30-C32, with C34 being well-documented | Lipids from the alga Botryococcus braunii | Freshwater (lacustrine) |

| Hopanoids | Pentacyclic triterpenoid (B12794562) | C27-C35 | Bacteriohopanepolyols from bacteria | Ubiquitous (marine, lacustrine, terrestrial) |

| Steranes | Tetracyclic | C27-C29 | Sterols from eukaryotes (algae, higher plants) | Primarily marine and terrestrial |

Stability and Resistance to Diagenetic and Catagenetic Alterations

The utility of a biomarker is heavily dependent on its ability to withstand the geological processes of diagenesis (alterations at low temperatures and pressures) and catagenesis (thermal cracking at higher temperatures and pressures) while retaining its characteristic molecular signature.

Botryococcane C30-C32 is recognized for its exceptional stability. Research has shown that botryococcane is relatively stable even under moderate biodegradation conditions, in some cases proving more resistant than C30 hopane. researchgate.net Its highly branched, saturated alkane structure contributes to this high level of resistance to both microbial and thermal degradation. This stability makes botryococcane a reliable indicator of its source organism even in mature source rocks and crude oils.

Hopanoids are also known for their high stability and resistance to diagenetic and catagenetic alterations. researchgate.net They are generally considered more resistant to biodegradation and thermal maturation than steranes. nih.gov During maturation, hopanes undergo predictable isomerization at certain chiral centers, and these changes are used to assess the thermal maturity of the source rock or oil. For example, the conversion of the biologically produced 17β,21β(H) configuration to the more thermally stable 17α,21β(H) configuration is a widely used maturity indicator.

Steranes , while still robust biomarkers, are generally less stable than hopanoids. nih.gov They are more susceptible to biodegradation and thermal cracking. Similar to hopanes, steranes also undergo isomerization with increasing thermal maturity, such as at the C-20 position, which is used to estimate the maturity of the organic matter. However, at high levels of thermal maturity, the sterane signature can be completely destroyed, while hopanes may still be present.

The exceptional stability of botryococcane, comparable to or even exceeding that of hopanes under certain conditions, makes it a particularly valuable biomarker. Its presence provides a clear and resilient signal of lacustrine organic matter input, which can persist through significant geological alteration.

Table 2: Comparative Stability of Biomarker Classes

| Biomarker Class | Relative Stability to Biodegradation | Relative Thermal Stability (Catagenesis) | Key Alteration Processes |

|---|---|---|---|

| Botryococcane C30-C32 | Very High | High | Resistant to significant alteration, preserving the carbon skeleton. |

| Hopanoids | High | High | Isomerization at C-17 and C-21; side-chain cracking at high maturity. researchgate.net |

| Steranes | Moderate | Moderate | Isomerization at C-20; more susceptible to ring and side-chain cracking than hopanes. nih.gov |

Advanced Methodologies for Botryococcane C30 C32 Research

Spectroscopic and Chromatographic Techniques for Analysis

A suite of powerful spectroscopic and chromatographic methods is employed to analyze botryococcane C30-C32, each providing unique insights into the chemical and physical properties of these molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like botryococcanes. In this method, the sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a stationary phase within a capillary column. As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

This technique is instrumental in identifying and quantifying C30-C32 botryococcanes in complex mixtures, such as crude oil extracts from the green microalga Botryococcus braunii or geological samples. wikipedia.org The retention time of a specific botryococcane isomer in the gas chromatogram provides a preliminary identification, which is then confirmed by its characteristic mass spectrum. The high sensitivity and specificity of GC-MS allow for the detection of even trace amounts of these hydrocarbons.

Key Research Findings from GC-MS Analysis:

Identification of Homologous Series: GC-MS has been pivotal in identifying homologous series of botryococcenes, often ranging from C30 to C37, in various strains of B. braunii. wikipedia.org

Isomer Separation: The high resolution of modern capillary columns allows for the separation and identification of different structural isomers of botryococcanes.

Biomarker Analysis: In petroleum geochemistry, GC-MS is used to detect botryococcane and its derivatives as biomarkers, providing insights into the origin and depositional environment of crude oils. wikipedia.org

Table 1: Illustrative GC-MS Data for Botryococcane Analysis

| Parameter | Description | Typical Value/Observation |

| Column Type | Capillary column with a non-polar stationary phase (e.g., HP-5MS). | High resolution of hydrocarbon isomers. |

| Injector Temperature | Temperature at which the sample is vaporized. | Typically around 280°C. scielo.org.co |

| Oven Temperature Program | A programmed temperature ramp to separate compounds with different boiling points. | e.g., Initial temp 60°C, ramped to 315°C. scielo.org.co |

| Carrier Gas | Inert gas that carries the sample through the column. | Helium is commonly used. scielo.org.co |

| Ionization Method | Method used to ionize the molecules in the mass spectrometer. | Electron Ionization (EI) at 70 eV is standard. |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Quadrupole or Time-of-Flight (TOF) analyzers are common. |

| Characteristic Ions | Specific mass fragments that aid in the identification of botryococcanes. | Analysis of fragmentation patterns is crucial for structural confirmation. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds, including botryococcanes. mdpi.com This technique exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule. researchgate.net

For botryococcane C30-C32, ¹H NMR provides information on the types and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish detailed connectivities between protons and carbons, which is essential for unambiguously assigning the complex branched structures of botryococcanes.

Key Research Findings from NMR Spectroscopy:

Confirmation of Connectivity: NMR has been used to confirm the unique 1'-3 linkage in the backbone of botryococcene (B12783581), distinguishing it from the 1'-1' linkage in squalene (B77637).

Stereochemistry Determination: Advanced NMR techniques can provide insights into the stereochemistry of the chiral centers within the botryococcane structure.

Identification of Methylation Sites: The chemical shifts in ¹H and ¹³C NMR spectra help to pinpoint the locations of methyl group additions in the higher homologues of botryococcene (C31 and C32).

Table 2: Representative ¹H NMR Spectral Data for C32 Botryococcene

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Specific values would be listed here from experimental data | e.g., s (singlet), d (doublet), t (triplet), m (multiplet) | e.g., Methyl protons, Methylene protons, Vinylic protons |

Note: The table is illustrative. Detailed experimental data for C30-C32 botryococcanes are found in specialized research literature.

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and chemical bonds within a sample. greencarcongress.com It is based on the inelastic scattering of monochromatic light, usually from a laser. The frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the molecules, offering a unique spectral fingerprint.

In the study of botryococcanes, Raman spectroscopy has been effectively used to characterize the structure of these hydrocarbons, particularly the carbon-carbon double bonds (C=C). greencarcongress.comnih.gov Specific Raman bands can be assigned to the stretching vibrations of C=C bonds in different parts of the botryococcene molecule, such as the backbone and the branches. greencarcongress.comnih.gov

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net In conjunction with Raman spectroscopy, DFT calculations are used to predict the theoretical vibrational spectra of botryococcene isomers. greencarcongress.com By comparing the calculated spectra with the experimental Raman data, researchers can confirm the assignment of vibrational bands and gain a deeper understanding of the molecular structure. greencarcongress.comnih.gov

Key Research Findings from Raman Spectroscopy and DFT:

Identification of Specific Vibrational Modes: Distinct Raman bands have been assigned to the C=C stretching in the botryococcene branch (around 1640 cm⁻¹) and the exomethylene C=C bonds resulting from methylation (around 1647 cm⁻¹). greencarcongress.comnih.gov A band around 1670 cm⁻¹ is attributed to the backbone C=C bond stretching. greencarcongress.comnih.gov

In Situ Analysis: Confocal Raman microspectroscopy allows for the mapping of methylated botryococcenes within the colonies of B. braunii cells, providing spatial information on their distribution. greencarcongress.comnih.gov

Validation of Molecular Structures: The excellent agreement between DFT-calculated and experimentally observed Raman spectra provides strong validation for the proposed structures of different botryococcene isomers. greencarcongress.com

Table 3: Assigned Raman Bands for Botryococcenes

| Raman Shift (cm⁻¹) | Assignment |

| 1640 | ν(C=C) stretching of the botryococcene branch. greencarcongress.comnih.gov |

| 1647 | ν(C=C) stretching of exomethylene bonds from methylation. greencarcongress.comnih.gov |

| 1670 | ν(C=C) stretching of the backbone. greencarcongress.comnih.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. nih.gov It relies on pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase). The separation is based on the differential interactions of the analytes with the stationary phase.

For non-polar compounds like botryococcanes, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture. researchgate.net HPLC is particularly useful for separating complex mixtures of hydrocarbons extracted from B. braunii. researchgate.net The technique can be used for both analytical purposes (identification and quantification) and preparative purposes (isolation of pure compounds for further analysis, such as NMR).

Key Research Applications of HPLC:

Fractionation of Complex Extracts: HPLC is used to separate the total lipid extract from B. braunii into different classes of compounds, allowing for the isolation of the botryococcane fraction.

Isomer Separation: Under optimized conditions, HPLC can separate different isomers of botryococcanes, which may have very similar properties.

Purity Assessment: HPLC is used to assess the purity of isolated botryococcane samples.

Table 4: Typical HPLC Parameters for Triterpenoid (B12794562) Separation

| Parameter | Description | Typical Conditions |

| Column | The stationary phase where separation occurs. | Reversed-phase C18 column. researchgate.netnih.gov |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of acetonitrile (B52724) and water is often used. researchgate.net |

| Flow Rate | The speed at which the mobile phase is pumped. | Typically 1.0 - 1.5 mL/min. researchgate.net |

| Detector | The device that detects the eluting compounds. | UV detector (if compounds have chromophores) or an Evaporative Light Scattering Detector (ELSD) for non-UV absorbing compounds like botryococcanes. |

| Injection Volume | The amount of sample introduced into the system. | Typically in the microliter range. researchgate.net |

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of organic compounds. researchgate.net Similar to GC-MS, it separates compounds in a gaseous state using a capillary column. However, instead of a mass spectrometer, the eluting compounds are passed through a hydrogen-air flame. The combustion of organic compounds in the flame produces ions, which generate a current that is proportional to the amount of carbon atoms entering the detector. nih.gov

GC-FID is highly sensitive for hydrocarbons and provides excellent quantitative accuracy and precision. nih.gov It is often used for routine monitoring of botryococcane production in B. braunii cultures under different growth conditions or in metabolic engineering experiments. By using an internal or external standard, the concentration of C30-C32 botryococcanes can be accurately determined. tamu.edu

Key Research Applications of GC-FID:

Quantification of Hydrocarbon Content: GC-FID is a standard method to determine the total hydrocarbon content and the relative abundance of different botryococcenes in algal biomass.

Monitoring Production Over Time: This technique is used to monitor the time-course of botryococcane production in batch or continuous cultures of B. braunii.

Process Optimization: By providing accurate quantitative data, GC-FID aids in the optimization of cultivation parameters (e.g., nutrient levels, light intensity) for enhanced botryococcane yield.

Table 5: Principles of Quantitative Analysis by GC-FID

| Parameter | Role in Quantification |

| Peak Area | Directly proportional to the concentration of the analyte. |

| Calibration Curve | A plot of peak area versus the concentration of known standards, used to determine the concentration of the analyte in an unknown sample. |

| Internal Standard | A known amount of a different compound added to both standards and samples to correct for variations in injection volume and detector response. |

| Response Factor | The ratio of the detector response to the concentration of an analyte, which can be used for quantification. |

Molecular Biology and Genetic Engineering Approaches

Understanding and manipulating the genetic basis of botryococcane biosynthesis is a key area of research, with significant implications for biofuel production. Molecular biology and genetic engineering provide the tools to identify the genes and enzymes involved in the biosynthetic pathway and to modify them for enhanced hydrocarbon production.

The biosynthesis of botryococcenes is thought to be similar to that of squalene, a crucial intermediate in sterol metabolism. It begins with the head-to-head condensation of two molecules of farnesyl diphosphate (B83284) (FPP). nih.gov Research has identified several squalene synthase-like (SSL) enzymes in B. braunii that are involved in this process. Specifically, the combination of SSL-1 and SSL-3 has been shown to be responsible for the synthesis of botryococcene.

Genetic engineering efforts are focused on several key areas:

Gene Identification and Characterization: Identifying and characterizing the genes encoding the enzymes of the botryococcene biosynthetic pathway, including the methyltransferases responsible for producing the C31 and C32 homologs.

Metabolic Engineering of B. braunii : Overexpressing key genes in the pathway or downregulating competing pathways to increase the flux of carbon towards botryococcane production. However, the genetic transformation of B. braunii has proven to be challenging.

Heterologous Expression: Transferring the genes for botryococcene biosynthesis into a faster-growing and more genetically tractable host organism, such as other microalgae (e.g., Chlamydomonas reinhardtii) or yeast. This approach aims to overcome the slow growth rate of B. braunii, which is a major bottleneck for commercial production. researchgate.net

Key Research Findings in Molecular Biology and Genetic Engineering:

Discovery of Key Enzymes: The identification of SSL-1 and SSL-3 as the enzymes responsible for botryococcene synthesis was a major breakthrough in understanding the biosynthetic pathway.

Pathway Reconstruction: The botryococcene biosynthetic pathway has been successfully reconstructed in heterologous hosts like yeast, demonstrating the feasibility of producing these hydrocarbons in engineered organisms.

Genomic and Transcriptomic Studies: Large-scale sequencing projects have provided a wealth of genetic information that is being used to identify additional genes involved in hydrocarbon metabolism and to understand the regulation of the biosynthetic pathway.

Gene Identification and Characterization of Biosynthetic Enzymes

The biosynthesis of botryococcenes, the precursors to botryococcanes, shares similarities with the well-established pathway of squalene, a vital component of sterol metabolism in eukaryotes. This understanding has guided the identification of key enzymes in the botryococcene biosynthetic pathway.

Initial research efforts focused on the hypothesis that a botryococcene synthase enzyme would resemble squalene synthase. This led to the isolation of several squalene synthase-like (SSL) genes from B. braunii, race B. Through heterologous expression and in vitro characterization, it was discovered that botryococcene biosynthesis requires the coordinated action of two distinct enzymes: SSL-1 and SSL-3. SSL-1 catalyzes the formation of presqualene diphosphate (PSPP) from two molecules of farnesyl diphosphate (FPP). Subsequently, SSL-3, in an NADPH-dependent reaction, converts PSPP to botryococcene. This two-enzyme system is a notable deviation from the single-enzyme mechanism of squalene synthase found in most organisms.

Further complexity is added by the methylation of the initial C30 botryococcene backbone to produce a range of C31-C37 botryococcenes. The enzymes responsible for these methylation steps are S-adenosyl methionine (SAM)-dependent triterpene methyltransferases (TMTs). The identification and characterization of these TMT genes are crucial for understanding the diversity of botryococcane structures.

| Enzyme/Gene | Function | Organism of Origin |

| Squalene Synthase-Like 1 (SSL-1) | Catalyzes the formation of presqualene diphosphate (PSPP) from farnesyl diphosphate (FPP). | Botryococcus braunii (Race B) |

| Squalene Synthase-Like 3 (SSL-3) | Converts PSPP to botryococcene in an NADPH-dependent manner. | Botryococcus braunii (Race B) |

| Triterpene Methyltransferases (TMTs) | Mediate the methylation of the C30 botryococcene backbone to produce C31-C37 botryococcenes. | Botryococcus braunii (Race B) |

Heterologous Expression Systems for Botryococcane Production (e.g., Nicotiana tabacum, Bacillus subtilis, Yeast)

The slow growth rate of Botryococcus braunii hinders its viability as a commercial source of botryococcanes. To overcome this limitation, researchers have turned to heterologous expression systems, introducing the botryococcene biosynthetic genes into faster-growing organisms.

Yeast (Saccharomyces cerevisiae) has been a primary target for heterologous production. Co-expression of SSL-1 and SSL-3 in yeast successfully yielded botryococcene. This platform has been instrumental in characterizing the biosynthetic pathway and for subsequent metabolic engineering efforts.

Nicotiana tabacum (tobacco) has also been explored as a photosynthetic chassis for botryococcane production. The successful engineering of squalene and botryococcene production in tobacco has demonstrated the potential of using plants as scalable production systems.

While specific details on botryococcane production in Bacillus subtilis are less documented in the provided context, this bacterium is a well-established host for the industrial production of various biochemicals due to its high growth rate and genetic tractability. Its potential as a host for botryococcane synthesis is an area of active research interest.

| Host Organism | Key Advantages | Research Findings |

| Yeast (Saccharomyces cerevisiae) | Well-characterized genetics, rapid growth, established fermentation technologies. | Successful production of botryococcene through co-expression of SSL-1 and SSL-3. |

| Nicotiana tabacum (Tobacco) | High biomass potential, ability to perform post-translational modifications. | Engineered to accumulate both squalene and botryococcene. |

| Bacillus subtilis | Fast growth, genetic tractability, GRAS (Generally Recognized as Safe) status for some strains. | A promising host for biofuel production, though specific botryococcane production data is emerging. |

Metabolic Engineering Strategies for Enhanced Triterpene Flux

Once the biosynthetic pathway is established in a heterologous host, metabolic engineering strategies are employed to increase the metabolic flux towards the desired triterpene products.

A significant strategy to improve botryococcene production in yeast involved the creation of fusion proteins. By linking SSL-1 and SSL-3 with a peptide linker, the efficiency of the two-step reaction was enhanced, leading to a more than two-fold increase in botryococcene titers. Further improvements were achieved by appending a carboxy-terminal membrane-targeting sequence from the native B. braunii squalene synthase to the SSL-1 and SSL-3 enzymes, which likely improved their proximity to the FPP substrate pool.

In the photosynthetic bacterium Rhodobacter capsulatus, engineering an enhanced methylerythritol phosphate (B84403) (MEP) pathway was shown to augment triterpene accumulation. This demonstrates that increasing the supply of the precursor FPP is a key strategy for boosting botryococcane yields. Channeling the carbon flux towards carotenogenesis, which also utilizes isoprenoid precursors, can be a competing pathway, and therefore, strategies to direct flux specifically towards triterpenes are crucial.

| Strategy | Approach | Impact on Production |

| Enzyme Fusion | Creating a fusion protein of SSL-1 and SSL-3. | More than two-fold increase in botryococcene production in yeast. |

| Subcellular Targeting | Appending a membrane-targeting sequence to SSL-1 and SSL-3. | Further enhancement of botryococcene production in yeast. |

| Precursor Pathway Engineering | Enhancing the MEP pathway to increase FPP supply. | Augmented triterpene accumulation in Rhodobacter capsulatus. |

CRISPR-Cas Systems in Microbial Genetic Engineering for Biofuel Production

The advent of CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein) systems has revolutionized genetic engineering, offering a precise and efficient tool for modifying the genomes of various organisms. In the context of biofuel production, CRISPR-Cas9 is being utilized to develop microbial strains with enhanced capabilities for producing desired molecules like botryococcanes.

This technology allows for targeted gene knockouts to eliminate competing metabolic pathways, thereby redirecting carbon flux towards triterpene biosynthesis. For instance, genes encoding enzymes that divert FPP to other products could be inactivated. Conversely, CRISPR-Cas can be used to knock in or upregulate the expression of key biosynthetic genes, such as SSL-1, SSL-3, and the enzymes of the MEP pathway.

While specific examples of CRISPR-Cas application for botryococcane production are still emerging, the technology holds immense promise for the rapid development of high-producing microbial cell factories. The ability to perform multiplex gene editing, targeting multiple genes simultaneously, will be particularly valuable for optimizing complex metabolic networks involved in triterpene biosynthesis.

| CRISPR-Cas Application | Description | Potential for Botryococcane Production |

| Gene Knockout | Inactivation of genes in competing metabolic pathways. | Increased availability of FPP for botryococcene synthesis. |

| Gene Knock-in/Upregulation | Insertion or enhanced expression of key biosynthetic genes (e.g., SSL-1, SSL-3). | Increased catalytic capacity of the botryococcene pathway. |

| Multiplex Genome Engineering | Simultaneous modification of multiple target genes. | Comprehensive optimization of the host's metabolic network for high-yield botryococcane production. |

Future Directions and Research Opportunities

Unraveling Complexities in Botryococcane C30-C32 Biosynthesis Regulation

The biosynthesis of botryococcane precursors, botryococcenes, in the B race of Botryococcus braunii is a complex process involving a unique set of enzymes. nih.govpnas.orgpnas.org Unlike the single-enzyme, two-step reaction of squalene (B77637) synthase found in most organisms, botryococcene (B12783581) synthesis requires the coordinated action of at least two squalene synthase-like (SSL) enzymes, SSL-1 and SSL-3. pnas.orgpnas.orgplos.org SSL-1 catalyzes the formation of presqualene diphosphate (B83284) (PSPP) from two molecules of farnesyl diphosphate (FPP), and SSL-3 then converts PSPP to botryococcene. pnas.orgpnas.orgplos.org

Future research must delve deeper into the regulatory networks that govern the expression and activity of these key enzymes. While studies have identified the genes encoding these enzymes, the specific transcriptional and post-transcriptional control mechanisms remain largely unknown. nih.govpnas.org Investigating the role of transcription factors, such as those from the MYB family which are known to regulate terpenoid synthesis in other algae, could provide crucial insights. mdpi.comacademindex.com Understanding how environmental cues and signaling pathways influence the expression of SSL-1 and SSL-3 is paramount for controlling botryococcane production. nih.govnih.gov

Key research questions that need to be addressed include:

What are the specific transcription factors that bind to the promoter regions of the SSL-1 and SSL-3 genes?

How do signaling molecules, such as hormones or secondary messengers, modulate the activity of these transcription factors in response to environmental stimuli like nutrient availability or light intensity?

Are there any post-transcriptional regulatory mechanisms, such as microRNAs or alternative splicing, that fine-tune the levels of the SSL enzymes? mdpi.combiorxiv.orgmdpi.com

What is the interplay between the botryococcene biosynthetic pathway and other metabolic pathways, such as those for fatty acid and carotenoid synthesis, and how is carbon flux partitioned between them? frontiersin.org

Answering these questions will require a multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of botryococcane biosynthesis regulation.

| Research Area | Key Objectives | Potential Methodologies |

| Transcriptional Regulation | Identify and characterize transcription factors controlling SSL gene expression. | Yeast one-hybrid screens, ChIP-sequencing, EMSA |

| Signaling Pathways | Elucidate the signaling cascades that respond to environmental cues. | Kinase/phosphatase activity assays, analysis of second messengers |

| Post-Transcriptional Regulation | Investigate the role of non-coding RNAs and alternative splicing. | Small RNA sequencing, ribosome profiling |

| Metabolic Flux Analysis | Quantify the distribution of carbon through interconnected pathways. | 13C-labeling experiments, metabolic modeling |

Expanding the Application of Botryococcane Biomarkers in Geoscience

Botryococcane, the geologically stable form of botryococcene, is a well-established biomarker for freshwater to brackish lacustrine depositional environments. researchgate.net Its presence in sedimentary rocks and crude oils provides a direct link to the precursor organism, Botryococcus braunii. researchgate.netopuskinetic.com This specificity makes botryococcane an invaluable tool for paleoenvironmental reconstruction and petroleum exploration. opuskinetic.com

Future research should focus on refining and expanding the application of botryococcane as a quantitative paleoenvironmental proxy. While its presence indicates a specific type of depositional setting, more work is needed to correlate its abundance and isotopic composition with specific environmental parameters such as paleosalinity, water temperature, and nutrient levels. eartharxiv.orgresearchgate.net Quantitative reconstructions of past environmental conditions can be enhanced by integrating botryococcane data with other geochemical and sedimentological proxies. mdpi.comcopernicus.orgmdpi.comcopernicus.orgresearchgate.net

Furthermore, the exceptional stability of botryococcane makes it a robust biomarker for monitoring the biodegradation of crude oils in contaminated sites. wiley.com Studies have shown that botryococcane is more resistant to microbial degradation than other commonly used biomarkers like hopanes. wiley.com This characteristic allows for more accurate assessments of the extent of oil weathering and the effectiveness of bioremediation efforts. wiley.com

| Application Area | Research Focus | Analytical Techniques |

| Paleoenvironmental Reconstruction | Quantitative correlation of botryococcane abundance and isotopic signatures with environmental variables. | GC-MS, GC-irMS, compound-specific isotope analysis |

| Petroleum System Analysis | Tracing the origin and migration pathways of lacustrine-sourced crude oils. | Biomarker fingerprinting, correlation of oil and source rock extracts |

| Bioremediation Monitoring | Using botryococcane as a conservative internal standard to quantify hydrocarbon degradation. | GC-FID, GC-MS |

| Diagenetic Studies | Understanding the preservation potential and alteration pathways of botryococcane during burial and thermal maturation. unipg.itresearchgate.netresearchgate.net | Pyrolysis-GC-MS, hydrous pyrolysis experiments |

Advances in Bioengineering for Sustainable Botryococcane Production

The potential of botryococcenes as a renewable feedstock for biofuels and specialty chemicals has driven research into the bioengineering of Botryococcus braunii. nih.gov However, the slow growth rate of this alga presents a significant challenge for large-scale production. researchgate.net Metabolic engineering offers a promising avenue to overcome this limitation and enhance the yield of C30-C32 botryococcenes.

A key strategy for increasing botryococcene production is the targeted overexpression of the rate-limiting enzymes in the biosynthetic pathway, namely SSL-1 and SSL-3. pnas.orgpnas.org Co-expression of these two genes has been shown to result in robust botryococcene synthesis. pnas.orgpnas.org Further optimization could involve fusing the SSL-1 and SSL-3 genes to create a bifunctional enzyme, potentially increasing catalytic efficiency and substrate channeling.

Another promising approach is the heterologous expression of the botryococcene biosynthetic pathway in a fast-growing, genetically tractable host organism such as Escherichia coli or Saccharomyces cerevisiae. This would involve transferring the SSL-1 and SSL-3 genes, as well as potentially other upstream genes in the isoprenoid pathway, into the host organism. While challenging, this approach could enable the development of a highly efficient and scalable platform for botryococcene production.

In addition to genetic modification, advances in cultivation techniques are crucial for sustainable botryococcane production. researchgate.netclemson.edu This includes the development of optimized photobioreactors, the use of nutrient-rich wastewater for cultivation, and the implementation of two-phase cultivation systems to separate biomass growth from hydrocarbon production. researchgate.netmdpi.com

| Bioengineering Strategy | Approach | Potential Benefits |

| Metabolic Engineering of B. braunii | Overexpression of SSL-1 and SSL-3; redirection of carbon flux. | Increased botryococcene yield and productivity. |

| Heterologous Production | Expression of botryococcene biosynthetic genes in a fast-growing host. | Decoupling of hydrocarbon production from slow algal growth. |

| Advanced Cultivation Systems | Optimized photobioreactors, mixotrophic and heterotrophic cultivation. | Higher biomass density and reduced production costs. |

| Strain Improvement | Selection and breeding of high-producing B. braunii strains. | Enhanced intrinsic productivity and stress tolerance. |

Conclusion

Synthesis of Current Knowledge on Botryococcane C30-C32

Botryococcane, a saturated triterpenoid (B12794562) hydrocarbon, is a significant biomarker predominantly associated with the green microalga Botryococcus braunii (B race). Its hydrogenated structure ensures exceptional stability, allowing it to be preserved in the geological record for extended periods. This makes it an invaluable tool for paleoenvironmental reconstructions and petroleum exploration. The biosynthesis of its precursor, botryococcene (B12783581), follows a complex pathway derived from the isoprenoid synthesis route, involving key enzymes that catalyze the head-to-head condensation of farnesyl diphosphate (B83284) molecules.

The presence of botryococcane in ancient sediments and crude oils is a reliable indicator of a lacustrine (freshwater) or brackish depositional environment, as its sole known significant biological source, B. braunii, thrives in such conditions. Geochemists utilize the detection of botryococcane and its homologues (C30-C37) to trace the origins of petroleum, with its discovery in Sumatran crude oils being a landmark finding. The primary analytical method for the identification and quantification of botryococcane is Gas Chromatography-Mass Spectrometry (GC-MS), which allows for precise separation and detection. The unique chemical signature of botryococcane, when present in high abundance, also makes it a candidate for on-site monitoring of bioremediation efforts at remote oil exploration sites.

Remaining Challenges and Open Questions in the Field

Despite the established utility of botryococcane as a biomarker, several challenges and unanswered questions remain. A significant challenge lies in the slow growth rate of Botryococcus braunii, which hampers large-scale production for potential biofuel applications; the doubling time for this alga ranges from 3 to 7 days, compared to daily doubling in many other microalgae. Further research into optimizing cultivation conditions and genetic engineering could potentially overcome this hurdle.

The complete biosynthetic pathway of botryococcenes is not yet fully elucidated, with some enzymatic steps and regulatory mechanisms still unclear. A deeper understanding of this pathway is crucial for any potential biotechnological applications aimed at enhancing hydrocarbon production. While botryococcane is a robust biomarker, its absence in a sample does not definitively rule out a lacustrine origin, as other environmental factors could have prevented the proliferation of B. braunii or the preservation of its biomarkers.

Furthermore, while GC-MS is a powerful analytical tool, the development of more rapid, cost-effective, and field-portable detection methods would be beneficial for petroleum exploration and environmental monitoring. The full range of botryococcane isomers and homologues in various geological settings is also an area that warrants further investigation. Addressing these challenges will undoubtedly enhance the application of botryococcane in geochemistry and biotechnology.

Q & A

Q. How can interdisciplinary teams optimize分工 for large-scale Botryococcane studies?

- Methodological Answer : Define roles using SMART criteria :

- Synthetic chemists : Focus on analog synthesis (≥95% purity).

- Geochemists : Prioritize field sampling and diagenetic modeling.

- Bioinformaticians : Develop pipelines for lipidomic/metagenomic integration.

Regular milestone reviews ensure alignment with project objectives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.